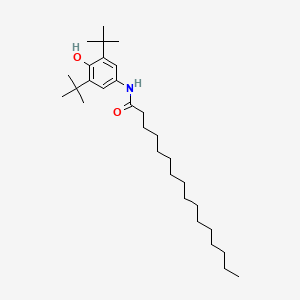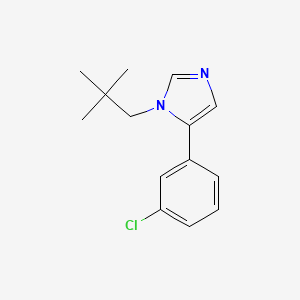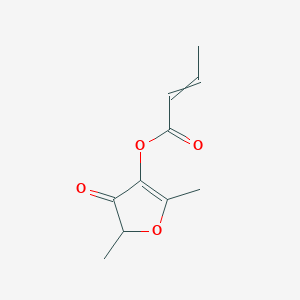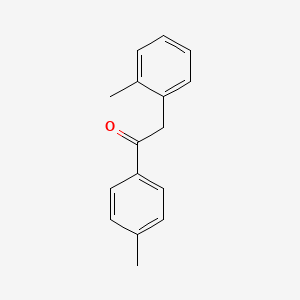![molecular formula C14H13N3 B14299353 5-Phenyl-2,3-dihydro-1H-pyrido[4,3-e][1,4]diazepine CAS No. 112723-75-8](/img/structure/B14299353.png)
5-Phenyl-2,3-dihydro-1H-pyrido[4,3-e][1,4]diazepine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-Phenyl-2,3-dihydro-1H-pyrido[4,3-e][1,4]diazepine is a heterocyclic compound that belongs to the class of diazepines. This compound features a fused ring system that includes a pyridine ring and a diazepine ring, with a phenyl group attached to the diazepine ring. Compounds of this nature are of significant interest in medicinal chemistry due to their potential pharmacological activities.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-Phenyl-2,3-dihydro-1H-pyrido[4,3-e][1,4]diazepine typically involves the cyclization of appropriate precursors. One common method involves the reaction of 2-aminopyridine with a suitable diketone or ketoester under acidic or basic conditions to form the diazepine ring. The reaction conditions often require heating and the use of solvents such as ethanol or acetic acid.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the laboratory synthesis methods. This includes the use of continuous flow reactors to improve yield and reduce reaction times. Catalysts and automated systems may also be employed to ensure consistency and scalability.
化学反応の分析
Types of Reactions
5-Phenyl-2,3-dihydro-1H-pyrido[4,3-e][1,4]diazepine can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form N-oxides or other oxidized derivatives.
Reduction: Reduction reactions can lead to the formation of dihydro or tetrahydro derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on the phenyl ring or the diazepine ring.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (mCPBA) are commonly used.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) can be employed.
Substitution: Halogenating agents, alkylating agents, and nucleophiles like amines or thiols are used under various conditions.
Major Products
The major products formed from these reactions include N-oxides, reduced diazepine derivatives, and substituted phenyl or diazepine derivatives.
科学的研究の応用
5-Phenyl-2,3-dihydro-1H-pyrido[4,3-e][1,4]diazepine has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound is studied for its potential interactions with biological macromolecules.
Medicine: Research is ongoing into its potential as a therapeutic agent for various conditions, including its use as an anxiolytic, anticonvulsant, or anticancer agent.
Industry: It is used in the development of new materials and as a precursor for agrochemicals.
作用機序
The mechanism of action of 5-Phenyl-2,3-dihydro-1H-pyrido[4,3-e][1,4]diazepine involves its interaction with specific molecular targets. It is believed to modulate the activity of certain neurotransmitter receptors, such as GABA receptors, leading to its anxiolytic and anticonvulsant effects. The compound may also inhibit specific enzymes or interact with DNA, contributing to its potential anticancer properties.
類似化合物との比較
Similar Compounds
Diazepam: A well-known benzodiazepine with anxiolytic and sedative properties.
Alprazolam: Another benzodiazepine used primarily for anxiety and panic disorders.
Nitrazepam: Known for its hypnotic and anticonvulsant effects.
Uniqueness
5-Phenyl-2,3-dihydro-1H-pyrido[4,3-e][1,4]diazepine is unique due to its fused ring structure, which combines a pyridine ring with a diazepine ring. This structural feature may confer distinct pharmacological properties compared to other benzodiazepines, potentially leading to different therapeutic applications and side effect profiles.
特性
CAS番号 |
112723-75-8 |
|---|---|
分子式 |
C14H13N3 |
分子量 |
223.27 g/mol |
IUPAC名 |
5-phenyl-2,3-dihydro-1H-pyrido[4,3-e][1,4]diazepine |
InChI |
InChI=1S/C14H13N3/c1-2-4-11(5-3-1)14-12-10-15-7-6-13(12)16-8-9-17-14/h1-7,10,16H,8-9H2 |
InChIキー |
LDDRGKSMRXQEPV-UHFFFAOYSA-N |
正規SMILES |
C1CN=C(C2=C(N1)C=CN=C2)C3=CC=CC=C3 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N-Ethyl-4-[(E)-(4-methoxyphenyl)diazenyl]aniline](/img/structure/B14299274.png)


![1-[3-Anilino-2-(pyrrolidin-1-yl)propoxy]-2-methylpropan-2-ol](/img/structure/B14299297.png)
![Ethoxy{3-[(oxiran-2-yl)methoxy]propyl}di(propan-2-yl)silane](/img/structure/B14299301.png)
![Methyl [(benzyloxy)imino]acetate](/img/structure/B14299314.png)

![(3E)-3-[(2-Methylphenyl)imino]-1-phenylbutan-1-one](/img/structure/B14299316.png)
![1H-Isoindole-1,3(2H)-dione, 2-[2-(trimethylsilyl)ethyl]-](/img/structure/B14299322.png)
![2-[Hydrazinylidene(phenyl)methyl]-4-methylaniline](/img/structure/B14299323.png)




